molecular formula C16H13F3O3 B454887 4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde CAS No. 400878-05-9

4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde

Cat. No.: B454887
CAS No.: 400878-05-9
M. Wt: 310.27g/mol
InChI Key: WKJZHVKGLHYSKI-UHFFFAOYSA-N
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Description

4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde is a high-purity chemical compound intended for research and development purposes . This benzaldehyde derivative serves as a versatile building block in organic synthesis and medicinal chemistry. Its molecular structure, which incorporates a methoxy group and a trifluoromethylphenoxy ether linkage, makes it a valuable intermediate for exploring structure-activity relationships in drug discovery projects . Researchers may utilize this compound in the synthesis of more complex molecules, particularly in developing candidates for pharmacological screening. The presence of the aldehyde functional group provides a reactive handle for further chemical modifications, including condensation and nucleophilic addition reactions. The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications of any kind.

Properties

IUPAC Name

4-methoxy-3-[[3-(trifluoromethyl)phenoxy]methyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O3/c1-21-15-6-5-11(9-20)7-12(15)10-22-14-4-2-3-13(8-14)16(17,18)19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJZHVKGLHYSKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with 3-(trifluoromethyl)phenol in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors within the body .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde
  • CAS No.: 400878-05-9
  • Molecular Formula : C₁₆H₁₃F₃O₃
  • Molecular Weight : 310.27 g/mol
  • Structure: Features a benzaldehyde core substituted with a methoxy group at position 4, a phenoxymethyl group at position 3 (itself substituted with a trifluoromethyl group at the meta position of the phenoxy ring).

Key Properties :

  • Functional Groups : Aldehyde, methoxy, trifluoromethyl, and ether linkages.
  • Electron Effects : The trifluoromethyl group is strongly electron-withdrawing, while the methoxy group is electron-donating, creating a polarized electronic environment.
  • Applications: Potential intermediate in pharmaceuticals, agrochemicals, or materials science (e.g., porphyrin synthesis ).
Table 1: Structural and Molecular Comparison
Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity to Target Compound
This compound (400878-05-9) C₁₆H₁₃F₃O₃ 310.27 Methoxy, trifluoromethyl-phenoxymethyl Reference (1.00)
4-Methoxy-3-(trifluoromethyl)benzaldehyde (50823-87-5) C₉H₇F₃O₂ 204.15 Methoxy, trifluoromethyl 0.88
4-(4-(Trifluoromethyl)phenoxy)benzaldehyde (90035-20-4) C₁₄H₉F₃O₂ 266.22 Trifluoromethyl-phenoxy 0.89
4-Methoxy-3-(3-nitrophenoxymethyl)benzaldehyde (EN300-228939) C₁₅H₁₃NO₅ 311.27 Methoxy, nitro-phenoxymethyl N/A
3-(2,6-dimethylphenoxymethyl)-4-methoxybenzaldehyde (438530-72-4) C₁₅H₁₃ClO₃ 256.30 Methoxy, dimethylphenoxymethyl N/A
Physical and Chemical Properties
  • Solubility : The target compound’s trifluoromethyl and ether groups enhance lipophilicity compared to hydroxyl- or nitro-substituted analogs .
  • Boiling Point: Estimated >300°C (based on analogs like 3-[4-nitro-2-(trifluoromethyl)phenoxy]benzaldehyde, which boils at 377°C ).
  • Stability : The trifluoromethyl group confers resistance to hydrolysis, unlike esters or nitro groups .

Biological Activity

4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzaldehyde, with the CAS number 400878-05-9, is an organic compound notable for its unique structural features, including a trifluoromethyl group that enhances its biological activity. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly in the realms of antimicrobial and anticancer therapies.

  • Molecular Formula : C16H13F3O3
  • Molecular Weight : 310.27 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The trifluoromethyl group increases lipophilicity, facilitating better membrane penetration and interaction with various enzymes and receptors within biological systems .

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for these compounds range from 4 to 8 μg/mL, suggesting a promising avenue for developing new antimicrobial agents .

Anticancer Properties

This compound has been investigated for its anticancer properties. In vitro studies have indicated that related compounds can inhibit cell proliferation in various cancer cell lines, such as MDA-MB-231 (a triple-negative breast cancer cell line). Notably, these compounds exhibited IC50 values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil, indicating a strong potential for selective cytotoxicity against cancer cells while sparing normal cells .

Study on Anticancer Activity

A recent study evaluated the effects of a series of trifluoromethyl-substituted benzaldehydes on cancer cell lines. The findings revealed that these compounds could effectively inhibit tumor growth in vivo using mouse models, particularly noting a reduction in lung metastasis in treated mice. The study reported an increase in apoptotic markers in cancer cells treated with these compounds, suggesting a mechanism involving programmed cell death induction .

Pharmacokinetics and Toxicity

The pharmacokinetic properties of related compounds have been assessed in animal models. For instance, one study reported moderate bioavailability and favorable clearance rates after oral administration. Toxicity assessments indicated no acute adverse effects at high doses (up to 2000 mg/kg), supporting the safety profile of these compounds for further development .

Summary of Biological Activities

Activity Type Target Organism/Cell Line MIC/IC50 Values Notes
AntimicrobialStaphylococcus aureus4–8 μg/mLEffective against resistant strains
AnticancerMDA-MB-231< 5 μMSelective toxicity towards cancer cells
In vivo StudiesMouse modelsN/AReduced metastasis observed

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